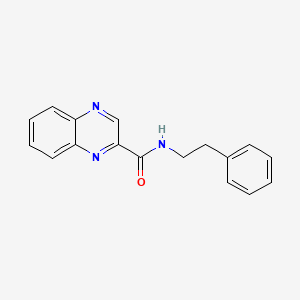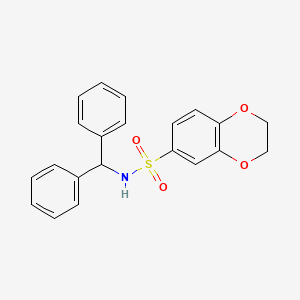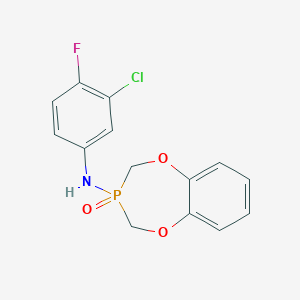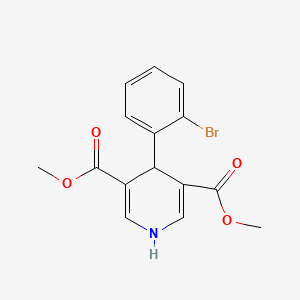![molecular formula C22H23FN2O2 B15003912 8,9-diethoxy-4-(4-fluorophenyl)-5,6-dihydro-4H-pyrrolo[1,2-a][1,4]benzodiazepine](/img/structure/B15003912.png)
8,9-diethoxy-4-(4-fluorophenyl)-5,6-dihydro-4H-pyrrolo[1,2-a][1,4]benzodiazepine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8,9-diethoxy-4-(4-fluorophenyl)-5,6-dihydro-4H-pyrrolo[1,2-a][1,4]benzodiazepine is a complex organic compound belonging to the benzodiazepine family Benzodiazepines are known for their wide range of pharmacological effects, including anxiolytic, hypnotic, and muscle relaxant properties
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 8,9-diethoxy-4-(4-fluorophenyl)-5,6-dihydro-4H-pyrrolo[1,2-a][1,4]benzodiazepine typically involves multiple steps, starting from readily available precursors. One common route involves the following steps:
Formation of the pyrrolo[1,2-a][1,4]benzodiazepine core: This can be achieved through a cyclocondensation reaction involving an aminobenzophenone derivative and a suitable amine.
Introduction of the fluorophenyl group: This step often involves a nucleophilic aromatic substitution reaction where a fluorobenzene derivative is introduced.
Industrial Production Methods
Industrial production of this compound would likely utilize continuous flow chemistry techniques to enhance efficiency and yield. Continuous flow synthesis allows for better control over reaction conditions, such as temperature and pressure, and can be scaled up more easily compared to traditional batch synthesis .
化学反应分析
Types of Reactions
8,9-diethoxy-4-(4-fluorophenyl)-5,6-dihydro-4H-pyrrolo[1,2-a][1,4]benzodiazepine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce hydroxyl groups or form carbonyl compounds.
Reduction: Reduction reactions can convert nitro groups to amines or reduce carbonyl compounds to alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like sodium hydride and alkyl halides are used for nucleophilic substitution, while electrophilic substitution may involve reagents like sulfuric acid and nitric acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated or carbonyl-containing derivatives, while reduction can produce amine or alcohol derivatives.
科学研究应用
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its interactions with biological targets can be studied to understand its pharmacological effects.
Medicine: It may have potential as a therapeutic agent for conditions such as anxiety and insomnia.
Industry: Its unique properties can be exploited in the development of new materials or chemical processes.
作用机制
The mechanism of action of 8,9-diethoxy-4-(4-fluorophenyl)-5,6-dihydro-4H-pyrrolo[1,2-a][1,4]benzodiazepine likely involves interaction with the gamma-aminobutyric acid (GABA) receptor in the central nervous system. By binding to this receptor, the compound enhances the inhibitory effects of GABA, leading to its anxiolytic and sedative effects. The specific molecular targets and pathways involved may include modulation of ion channels and neurotransmitter release .
相似化合物的比较
Similar Compounds
Diazepam: A well-known benzodiazepine with similar anxiolytic and sedative properties.
Clonazepam: Another benzodiazepine used for its anticonvulsant and anxiolytic effects.
Flubromazolam: A designer benzodiazepine with potent sedative effects.
Uniqueness
8,9-diethoxy-4-(4-fluorophenyl)-5,6-dihydro-4H-pyrrolo[1,2-a][1,4]benzodiazepine is unique due to its specific structural features, such as the ethoxy groups and the fluorophenyl moiety. These modifications can influence its pharmacokinetic properties and receptor binding affinity, potentially leading to different therapeutic effects and side effect profiles compared to other benzodiazepines .
属性
分子式 |
C22H23FN2O2 |
|---|---|
分子量 |
366.4 g/mol |
IUPAC 名称 |
8,9-diethoxy-4-(4-fluorophenyl)-5,6-dihydro-4H-pyrrolo[1,2-a][1,4]benzodiazepine |
InChI |
InChI=1S/C22H23FN2O2/c1-3-26-20-12-16-14-24-22(15-7-9-17(23)10-8-15)18-6-5-11-25(18)19(16)13-21(20)27-4-2/h5-13,22,24H,3-4,14H2,1-2H3 |
InChI 键 |
HFEAFVSCMHIRPR-UHFFFAOYSA-N |
规范 SMILES |
CCOC1=C(C=C2C(=C1)CNC(C3=CC=CN32)C4=CC=C(C=C4)F)OCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1H-Pyrazole-5-carboxamide, N-benzo[b]benzofuran-3-yl-1-methyl-3-propyl-](/img/structure/B15003852.png)
![N-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]-2-methyl-1,3-benzoxazole-7-carboxamide](/img/structure/B15003856.png)
![4-(4-hydroxyphenyl)-1-methyl-6-(1-naphthyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B15003857.png)

![ethyl 2-{[4,4,4-trifluoro-3-hydroxy-3-(trifluoromethyl)butanoyl]amino}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B15003867.png)
![5-[4,6-dimethyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridin-2-yl]-1,3,4-oxadiazole-2-thiol](/img/structure/B15003875.png)

![{4-[4-Fluoro-5-(morpholin-4-yl)-2-nitrophenyl]-2-methylpiperazin-1-yl}(2-fluorophenyl)methanone](/img/structure/B15003884.png)
![4-methyl-2-(5-{4-[(2-methylphenyl)carbonyl]piperazin-1-yl}-2-nitrophenyl)phthalazin-1(2H)-one](/img/structure/B15003888.png)
![7-[4-(cyclopentyloxy)-3-methoxyphenyl]-6,7-dihydrothieno[3,2-b]pyridin-5(4H)-one](/img/structure/B15003895.png)
![5-(4-fluorophenyl)-2-[(4-methoxybenzyl)sulfanyl]-3-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B15003900.png)

![N-cyclopentyl-1-{[(5,5-dimethyl-3-oxocyclohex-1-en-1-yl)amino]methyl}-3,4-dihydroisoquinoline-2(1H)-carbothioamide](/img/structure/B15003919.png)

